O-[4-(dimethylamino)butyl]hydroxylamine dihydrochloride
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Overview
Description
O-[4-(dimethylamino)butyl]hydroxylamine dihydrochloride is a chemical compound that belongs to the class of hydroxylamines. It is characterized by the presence of a hydroxylamine group (-NHOH) attached to a butyl chain with a dimethylamino substituent. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[4-(dimethylamino)butyl]hydroxylamine dihydrochloride typically involves the reaction of 4-(dimethylamino)butylamine with hydroxylamine. The reaction is carried out in the presence of an acid, such as hydrochloric acid, to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To control reaction parameters and ensure consistent product quality.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
O-[4-(dimethylamino)butyl]hydroxylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted hydroxylamines.
Scientific Research Applications
O-[4-(dimethylamino)butyl]hydroxylamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-[4-(dimethylamino)butyl]hydroxylamine dihydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. It can form covalent bonds with electrophilic centers in target molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Uniqueness
O-[4-(dimethylamino)butyl]hydroxylamine dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the dimethylamino group enhances its nucleophilicity and makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
129564-40-5 |
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Molecular Formula |
C6H18Cl2N2O |
Molecular Weight |
205.12 g/mol |
IUPAC Name |
O-[4-(dimethylamino)butyl]hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2O.2ClH/c1-8(2)5-3-4-6-9-7;;/h3-7H2,1-2H3;2*1H |
InChI Key |
KYCQLNYGMUNDFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCON.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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